6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin
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Overview
Description
6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. This particular compound is characterized by the presence of multiple aminoethyl groups, which enhance its solubility and reactivity. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin involves multiple steps. One common method includes the reaction of cyclodextrin with a series of aminoethyl groups. The process typically involves the following steps:
Activation of Cyclodextrin: Cyclodextrin is first activated using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a solvent like DMF (dimethylformamide) under ice bath conditions.
Addition of Aminoethyl Groups: The activated cyclodextrin is then reacted with aminoethyl groups in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of cyclodextrin are activated using industrial-grade reagents.
Continuous Reaction: The activated cyclodextrin is continuously reacted with aminoethyl groups in a controlled environment to ensure consistent product quality.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Complexation Reactions: The cyclodextrin core can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Complexation Reactions: These reactions often occur in aqueous solutions at room temperature, with the cyclodextrin forming non-covalent complexes with guest molecules.
Major Products
Functionalized Cyclodextrins: Substitution reactions yield cyclodextrins with various functional groups, enhancing their utility in different applications.
Inclusion Complexes: Complexation reactions result in the formation of stable inclusion complexes, useful in drug delivery and other applications.
Scientific Research Applications
6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin involves:
Inclusion Complex Formation: The cyclodextrin core forms non-covalent inclusion complexes with guest molecules, encapsulating them within its hydrophobic cavity.
Enhanced Solubility: The aminoethyl groups increase the solubility of the compound, allowing it to interact more effectively with various molecules.
Stabilization: The inclusion complexes stabilize the guest molecules, protecting them from degradation and enhancing their bioavailability.
Comparison with Similar Compounds
Similar Compounds
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-β-cyclodextrin: A similar compound with a β-cyclodextrin core, differing in the number of glucose units.
Mono-(6-(tetraethylenepentamine)-6-deoxy)-beta-Cyclodextrin: Another derivative with a different amino group configuration.
Uniqueness
6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin is unique due to its multiple aminoethyl groups, which enhance its solubility and reactivity compared to other cyclodextrin derivatives. This makes it particularly valuable in applications requiring high solubility and complexation capabilities.
Properties
Molecular Formula |
C50H91N5O34 |
---|---|
Molecular Weight |
1306.3 g/mol |
IUPAC Name |
(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C50H91N5O34/c51-1-2-52-3-4-53-5-6-54-7-8-55-9-16-37-23(62)30(69)44(76-16)84-38-17(10-56)78-46(32(71)25(38)64)86-40-19(12-58)80-48(34(73)27(40)66)88-42-21(14-60)82-50(36(75)29(42)68)89-43-22(15-61)81-49(35(74)28(43)67)87-41-20(13-59)79-47(33(72)26(41)65)85-39-18(11-57)77-45(83-37)31(70)24(39)63/h16-50,52-75H,1-15,51H2/t16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1 |
InChI Key |
MVUUNAABEYLRIC-YAFYOUFTSA-N |
Isomeric SMILES |
C(CNCCNCCNCCNCC1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Canonical SMILES |
C(CNCCNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Origin of Product |
United States |
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